Cdk8-IN-7
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Overview
Description
Cdk8-IN-7 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8 has been identified as a promising target for cancer therapy due to its involvement in tumor progression and gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various functional group transformations to yield the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Cdk8-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Cdk8-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the biological functions of CDK8 and its role in cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK8 activity and suppress tumor growth.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK8 inhibitors
Mechanism of Action
Cdk8-IN-7 exerts its effects by selectively inhibiting the kinase activity of CDK8. This inhibition disrupts the phosphorylation of transcription factors and other proteins involved in gene expression regulation. The molecular targets of this compound include the CDK8-cyclin C complex and the Mediator complex, which play critical roles in transcriptional regulation and tumor progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cdk8-IN-7 include other CDK8 inhibitors, such as:
- Cdk8-IN-1
- Cdk8-IN-2
- Cdk8-IN-3
- Cdk8-IN-4
- Cdk8-IN-5
- Cdk8-IN-6 .
Uniqueness
This compound is unique due to its high selectivity and potency against CDK8 compared to other inhibitors. It exhibits favorable pharmacokinetic properties and minimal off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C30H40N2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-17-isoquinolin-5-yl-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C30H40N2/c1-29-15-12-22(32(3)4)18-21(29)8-9-25-27-11-10-26(30(27,2)16-13-28(25)29)24-7-5-6-20-19-31-17-14-23(20)24/h5-7,10,14,17,19,21-22,25,27-28H,8-9,11-13,15-16,18H2,1-4H3/t21-,22+,25-,27-,28-,29-,30+/m0/s1 |
InChI Key |
VYXKZURETUKGHK-XHOZDSCGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |
Origin of Product |
United States |
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